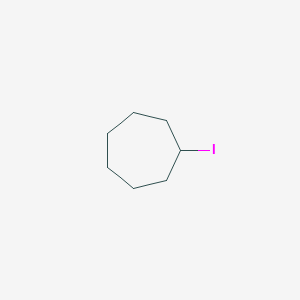

Iodocycloheptane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

2404-36-6 |

|---|---|

Molecular Formula |

C7H13I |

Molecular Weight |

224.08 g/mol |

IUPAC Name |

iodocycloheptane |

InChI |

InChI=1S/C7H13I/c8-7-5-3-1-2-4-6-7/h7H,1-6H2 |

InChI Key |

ZQCXCNPOYCQOEW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CC1)I |

Origin of Product |

United States |

Foundational & Exploratory

Iodocycloheptane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical properties and a plausible synthetic route for iodocycloheptane. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related structures and established chemical principles to offer a comprehensive resource for laboratory and research applications.

Core Physical Properties

The physical characteristics of this compound are essential for its application in synthesis and drug design. While experimental data is sparse, the following table summarizes the available information and provides context through comparison with analogous cycloalkanes.

| Property | This compound | Iodocyclohexane (for comparison) | Iodocyclopentane (for comparison) |

| Molecular Formula | C₇H₁₃I[1] | C₆H₁₁I | C₅H₉I[2] |

| Molecular Weight | 224.08 g/mol [1] | 210.06 g/mol | 196.03 g/mol [2] |

| Boiling Point | 56-57 °C at 2 Torr | 80-81 °C at 20 mmHg | 166.5 °C[2] |

| Melting Point | Data not available | Data not available | 166.5 °C[2] |

| Density | Data not available | 1.624 g/mL at 25 °C | 1.1754 g/cm³ at 0 °C[2] |

| Refractive Index | Data not available | n20/D 1.5441 | n20/D 1.549[2] |

| Solubility | Predicted to be soluble in common organic solvents (e.g., dichloromethane (B109758), ether, acetone) and insoluble in water. | Soluble in ethanol, ether, acetone. | Data not available |

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the electrophilic addition of hydrogen iodide (HI) to cycloheptene (B1346976). This reaction proceeds through the formation of a carbocation intermediate upon the protonation of the double bond, which is subsequently attacked by the iodide ion.

Experimental Protocol: Hydroiodination of Cycloheptene

This protocol is adapted from established procedures for the hydroiodination of alkenes.

Materials:

-

Cycloheptene

-

Hydroiodic acid (HI), 57% in water

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Separatory funnel

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve cycloheptene (1.0 eq) in dichloromethane (20 mL).

-

Addition of Reagent: Cool the solution to 0 °C in an ice bath. Slowly add hydroiodic acid (1.2 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully pour the mixture into a separatory funnel.

-

Quenching: Add saturated aqueous sodium thiosulfate solution to quench any excess iodine, followed by the slow addition of saturated aqueous sodium bicarbonate solution to neutralize the acid.

-

Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Synthetic Pathway Diagram

References

An In-depth Technical Guide to the Synthesis of Iodocycloheptane from Cycloheptanol

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the conversion of cycloheptanol (B1583049) to iodocycloheptane. The document details two principal methodologies: the direct, one-pot Appel reaction and a two-step sequence involving the formation of a sulfonate ester followed by a Finkelstein reaction. This guide is intended to furnish researchers and professionals in the fields of organic synthesis and drug development with the necessary information to select and execute the most suitable method for their applications.

Introduction

The conversion of alcohols to alkyl iodides is a fundamental transformation in organic synthesis. Alkyl iodides are valuable intermediates due to the excellent leaving group ability of the iodide anion, making them susceptible to a wide range of nucleophilic substitution and coupling reactions. Cycloheptyl iodide, in particular, can serve as a building block in the synthesis of more complex cyclic molecules and pharmacologically active compounds. This guide focuses on the practical synthesis of this compound from the readily available starting material, cycloheptanol.

Two of the most reliable and widely employed methods for this transformation are the Appel reaction and the tosylation/Finkelstein reaction sequence. The direct conversion using concentrated hydriodic acid is a classical method but is often less favored due to the harsh acidic conditions which can lead to side reactions such as elimination and rearrangements, particularly with secondary alcohols.

Comparative Overview of Synthetic Methodologies

The choice between the Appel reaction and the two-step tosylation-Finkelstein sequence will depend on factors such as the desired reaction conditions (mild vs. multi-step), the scale of the reaction, and the availability of reagents. The following table summarizes the key quantitative parameters for each method, based on general procedures for secondary alcohols.

| Parameter | Appel Reaction | Tosylation-Finkelstein Sequence |

| Overall Yield | Typically 60-85% | Typically 70-90% (over two steps) |

| Reaction Steps | 1 (one-pot) | 2 |

| Key Reagents | Triphenylphosphine (B44618) (PPh₃), Iodine (I₂), Imidazole (B134444) | 1. p-Toluenesulfonyl chloride (TsCl), Pyridine2. Sodium Iodide (NaI) |

| Reaction Conditions | Mild, neutral conditions | Step 1: 0 °C to room temperatureStep 2: Reflux in acetone |

| Key Byproducts | Triphenylphosphine oxide (Ph₃PO) | 1. Pyridinium hydrochloride2. Sodium tosylate |

| Workup Complexity | Requires removal of Ph₃PO, often by chromatography or crystallization | Requires aqueous workup for each step; removal of sodium tosylate is straightforward |

Detailed Experimental Protocols

Method 1: The Appel Reaction

The Appel reaction provides a direct conversion of cycloheptanol to this compound under mild, neutral conditions. The reaction proceeds through the formation of an alkoxyphosphonium iodide intermediate, which then undergoes an Sₙ2 reaction with the iodide ion.

Reaction Scheme:

-

Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add triphenylphosphine (1.5 equivalents) and dichloromethane (B109758) (DCM, an appropriate volume to dissolve the reagents).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Sequentially add iodine (1.5 equivalents) and imidazole (3.0 equivalents). Stir the mixture at 0 °C for 10-15 minutes until the iodine has reacted to form the phosphonium (B103445) iodide species.

-

Addition of Cycloheptanol: Prepare a solution of cycloheptanol (1.0 equivalent) in DCM. Add this solution dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) to reduce any excess iodine. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the this compound by flash column chromatography on silica (B1680970) gel, typically using a non-polar eluent such as hexanes or a mixture of hexanes and ethyl acetate.

Method 2: Two-Step Tosylation and Finkelstein Reaction

This two-step approach first converts the poorly-leaving hydroxyl group of cycloheptanol into an excellent leaving group, tosylate. The subsequent Finkelstein reaction then displaces the tosylate with iodide in an Sₙ2 reaction.

Step 1: Synthesis of Cycloheptyl Tosylate

Reaction Scheme:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve cycloheptanol (1.0 equivalent) in dry dichloromethane (DCM) or pyridine (B92270) (as the solvent and base).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add p-toluenesulfonyl chloride (TsCl, 1.2-1.5 equivalents) portion-wise, maintaining the temperature below 5 °C. If using DCM as the solvent, add pyridine or triethylamine (B128534) (1.5 equivalents) to the reaction mixture before the TsCl.[1]

-

Reaction Progression: Stir the reaction at 0 °C for 4-6 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.[1] Monitor the formation of the tosylate by TLC.

-

Workup: Dilute the reaction mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with cold dilute HCl (to remove excess pyridine), water, saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cycloheptyl tosylate, which can often be used in the next step without further purification. If necessary, it can be purified by recrystallization or column chromatography.

Step 2: Finkelstein Reaction - Synthesis of this compound

Reaction Scheme:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the crude cycloheptyl tosylate (1.0 equivalent) in acetone.

-

Reagent Addition: Add sodium iodide (NaI, 2-3 equivalents).

-

Reaction Progression: Heat the mixture to reflux and maintain for 4-24 hours. The reaction is driven to completion by the precipitation of sodium tosylate, which is insoluble in acetone. Monitor the reaction by TLC until the starting tosylate is consumed.

-

Workup: After cooling to room temperature, filter the reaction mixture to remove the precipitated sodium tosylate. Concentrate the filtrate under reduced pressure to remove the acetone.

-

Purification: Dissolve the residue in a suitable organic solvent like diethyl ether or DCM. Wash the organic solution with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound. Further purification can be achieved by distillation or column chromatography if required.

Visualizations of Reaction Pathways and Workflows

Appel Reaction Mechanism

The following diagram illustrates the key steps in the Appel reaction for the conversion of an alcohol to an iodide.

Caption: Mechanism of the Appel reaction for this compound synthesis.

Tosylation-Finkelstein Workflow

This diagram outlines the two-step workflow for the synthesis of this compound via a tosylate intermediate.

Caption: Workflow for the two-step synthesis of this compound.

Conclusion

The synthesis of this compound from cycloheptanol can be effectively achieved through two primary methods: the Appel reaction and a two-step tosylation-Finkelstein sequence. The Appel reaction offers a milder, one-pot procedure, while the two-step method may provide higher overall yields and a simpler purification profile for the final product, as the main byproduct of the Appel reaction, triphenylphosphine oxide, can sometimes be challenging to remove. The choice of method will ultimately be guided by the specific requirements of the synthesis, including scale, functional group tolerance, and available resources. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision and successfully implementing the chosen synthetic route.

References

An In-depth Technical Guide to Iodocycloheptane (CAS Number: 2404-36-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iodocycloheptane, registered under CAS number 2404-36-6, is a seven-membered cyclic alkyl iodide. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity. Detailed experimental protocols for its preparation and key transformations, including nucleophilic substitution and cross-coupling reactions, are presented. Spectroscopic data, safety information, and its potential applications as a versatile intermediate in organic synthesis and drug discovery are also discussed.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 2404-36-6 | [1][2] |

| Molecular Formula | C₇H₁₃I | [1][2] |

| Molecular Weight | 224.08 g/mol | [1][2] |

| Appearance | Colorless to light-yellow liquid | Inferred |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Soluble in common organic solvents (e.g., acetone, DMF) | [3][4] |

Synthesis of this compound

This compound can be synthesized from other cycloheptane (B1346806) derivatives. Two common methods are the conversion of cycloheptanol (B1583049) and the Finkelstein reaction from bromocycloheptane (B146454).

Synthesis from Cycloheptanol

A common method for the synthesis of iodoalkanes from alcohols is the use of triphenylphosphine (B44618) and iodine.

Experimental Protocol:

-

Materials: Cycloheptanol, triphenylphosphine, iodine, dichloromethane.

-

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve triphenylphosphine (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add iodine (1.2 equivalents) in portions to the stirred solution. The color will change to a deep brown.

-

Add cycloheptanol (1.0 equivalent) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove excess iodine.

-

Extract the mixture with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford pure this compound.

-

Finkelstein Reaction

The Finkelstein reaction is a halogen exchange reaction, where an alkyl bromide or chloride is converted to an alkyl iodide using an alkali metal iodide.[3][4][5][6][7]

Experimental Protocol:

-

Materials: Bromocycloheptane, sodium iodide, acetone.

-

Procedure:

-

In a round-bottom flask, dissolve bromocycloheptane (1.0 equivalent) in acetone.

-

Add sodium iodide (1.5 equivalents) to the solution.

-

Reflux the reaction mixture for 12-24 hours. The formation of a white precipitate (sodium bromide) indicates the progress of the reaction.[4]

-

Monitor the reaction by TLC or gas chromatography (GC).

-

After completion, cool the mixture to room temperature and filter to remove the precipitated sodium bromide.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield this compound.

-

Spectroscopic Data

While specific experimental spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show a complex multiplet for the proton on the carbon bearing the iodine atom (C-H) shifted downfield due to the electron-withdrawing effect of iodine. The other methylene (B1212753) protons on the cycloheptane ring will appear as a series of overlapping multiplets in the upfield region.

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| CHI | 4.0 - 4.5 | Multiplet |

| CH₂ | 1.2 - 2.2 | Multiplets |

¹³C NMR Spectroscopy

In the ¹³C NMR spectrum, the carbon atom attached to the iodine will be significantly shifted downfield. The other carbon atoms of the cycloheptane ring will appear at higher field.

| Carbon | Expected Chemical Shift (ppm) |

| CI | 30 - 40 |

| CH₂ | 25 - 35 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by C-H stretching and bending vibrations. The C-I stretching vibration is expected to appear in the fingerprint region at a low frequency.

| Bond | Frequency (cm⁻¹) | Intensity |

| C-H stretch (sp³) | 2850 - 3000 | Strong |

| C-H bend | 1450 - 1470 | Medium |

| C-I stretch | 500 - 600 | Medium to Weak |

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak [M]⁺ at m/z 224 is expected. A prominent peak at m/z 97, corresponding to the loss of the iodine atom ([M-I]⁺), is also anticipated. Further fragmentation of the cycloheptyl cation would lead to a series of smaller fragments.[8][9][10]

| m/z | Ion |

| 224 | [C₇H₁₃I]⁺ (Molecular Ion) |

| 97 | [C₇H₁₃]⁺ |

Reactivity and Applications in Drug Development

This compound is a valuable intermediate in organic synthesis due to the reactivity of the carbon-iodine bond. The iodide is an excellent leaving group in nucleophilic substitution reactions and can participate in various carbon-carbon bond-forming cross-coupling reactions.

Grignard Reagent Formation

This compound can be used to prepare the corresponding Grignard reagent, cycloheptylmagnesium iodide, which is a powerful nucleophile for the formation of new carbon-carbon bonds.[11][12][13][14][15][16]

Experimental Protocol:

-

Materials: this compound, magnesium turnings, anhydrous diethyl ether or THF.

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, place magnesium turnings (1.1 equivalents).

-

Add a small amount of a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF.

-

Initiate the reaction by gentle heating or the addition of a small crystal of iodine.

-

Once the reaction has started (indicated by bubbling and a change in color), add the remaining this compound solution dropwise to maintain a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

-

The resulting Grignard reagent can be used in subsequent reactions with various electrophiles (e.g., aldehydes, ketones, CO₂).

-

Suzuki-Miyaura Coupling

This compound can undergo Suzuki-Miyaura coupling with arylboronic acids to form arylcycloheptanes, a structural motif found in some biologically active molecules.[10][17][18][19][20][21]

Experimental Protocol:

-

Materials: this compound, arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃ or Cs₂CO₃), and a solvent system (e.g., toluene/water or dioxane/water).

-

Procedure:

-

To a reaction vessel, add the arylboronic acid (1.2 equivalents), the base (2.0 equivalents), and the palladium catalyst (0.05 equivalents).

-

Purge the vessel with an inert gas.

-

Add a degassed solution of the solvent, followed by this compound (1.0 equivalent).

-

Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring by TLC or GC.

-

After cooling, add water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

-

Sonogashira Coupling

The Sonogashira coupling reaction allows for the formation of a carbon-carbon bond between this compound and a terminal alkyne, providing access to cycloheptyl-substituted alkynes.[6][22][23][24][25][26][27]

Experimental Protocol:

-

Materials: this compound, terminal alkyne, palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), copper(I) iodide (co-catalyst), a base (e.g., triethylamine), and a solvent (e.g., THF or DMF).

-

Procedure:

-

In a reaction flask under an inert atmosphere, combine the palladium catalyst, copper(I) iodide, and the solvent.

-

Add the terminal alkyne (1.2 equivalents) and the base.

-

Add this compound (1.0 equivalent) to the mixture.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or GC).

-

Filter the reaction mixture to remove the catalyst and concentrate the filtrate.

-

Purify the product by column chromatography.

-

Relevance in Drug Discovery

The cycloheptane ring is a structural motif present in some natural products and synthetic compounds with biological activity. The ability to functionalize the cycloheptane scaffold using this compound as an intermediate is valuable in medicinal chemistry for structure-activity relationship (SAR) studies. For instance, the introduction of aryl or alkynyl groups via cross-coupling reactions can be used to explore interactions with biological targets in the development of new therapeutic agents, including antiviral and anticancer drugs.[28][29][30][31][32][33][34]

Safety Information

No specific material safety data sheet (MSDS) for this compound is readily available. The following information is based on analogous iodoalkanes, such as iodohexane and iodoheptane, and should be used as a guideline.[22][27][35][36][37]

| Hazard | Description | Precautionary Measures |

| Health Hazards | May cause skin, eye, and respiratory irritation. Harmful if swallowed or inhaled. | Wear appropriate personal protective equipment (gloves, safety glasses, lab coat). Use in a well-ventilated area or fume hood. |

| Flammability | Combustible liquid. | Keep away from heat, sparks, and open flames. |

| First Aid | Skin Contact: Wash with soap and water. Eye Contact: Rinse with plenty of water. Inhalation: Move to fresh air. Ingestion: Do not induce vomiting. Seek medical attention. | |

| Storage | Store in a cool, dry, well-ventilated place away from light and incompatible materials such as strong oxidizing agents. |

Conclusion

This compound (CAS 2404-36-6) is a versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its synthesis from readily available precursors and its reactivity in a range of transformations make it a valuable building block for the construction of complex molecules containing the cycloheptane moiety. This guide provides a foundation for researchers and drug development professionals to utilize this compound in their synthetic endeavors. Further research into its specific properties and applications is warranted to fully explore its potential.

References

- 1. IODOCYCLOHEXANE(626-62-0) 13C NMR [m.chemicalbook.com]

- 2. This compound | C7H13I | CID 11651489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. SATHEE: Finkelstein Reaction [satheejee.iitk.ac.in]

- 4. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 5. Finkelstein Reaction [organic-chemistry.org]

- 6. adichemistry.com [adichemistry.com]

- 7. Finkelstein Reaction [unacademy.com]

- 8. english.gyig.cas.cn [english.gyig.cas.cn]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. C7H16 mass spectrum of heptane fragmentation pattern of m/z m/e ions for analysis and identification of heptane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. dspace.mit.edu [dspace.mit.edu]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. adichemistry.com [adichemistry.com]

- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]

- 19. researchgate.net [researchgate.net]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Sonogashira Coupling [organic-chemistry.org]

- 23. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. researchgate.net [researchgate.net]

- 26. benchchem.com [benchchem.com]

- 27. beta.lakeland.edu [beta.lakeland.edu]

- 28. uanlch.vscht.cz [uanlch.vscht.cz]

- 29. mdpi.com [mdpi.com]

- 30. compoundchem.com [compoundchem.com]

- 31. Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 32. chem.libretexts.org [chem.libretexts.org]

- 33. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 34. mdpi.com [mdpi.com]

- 35. sodiumiodide.net [sodiumiodide.net]

- 36. sodiumiodide.net [sodiumiodide.net]

- 37. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to Iodocycloheptane

This technical guide provides a comprehensive overview of iodocycloheptane, focusing on its molecular properties, synthesis, and molecular weight determination. The information is tailored for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Core Molecular Data

This compound is a halogenated cycloalkane. Its fundamental molecular properties are summarized in the table below, providing a quick reference for key quantitative data.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₃I | [1] |

| Molecular Weight | 224.08 g/mol | [1] |

| CAS Number | 2404-36-6 | [1] |

| IUPAC Name | This compound | [1] |

Synthesis of this compound

A common and effective method for the synthesis of iodoalkanes from their corresponding chloro- or bromoalkanes is the Finkelstein reaction.[2][3][4] This nucleophilic substitution reaction involves the exchange of a halogen atom. The reaction's equilibrium is driven towards the product by taking advantage of the differential solubility of the halide salts in the acetone (B3395972) solvent.[5]

Experimental Protocol: Finkelstein Reaction for this compound Synthesis

This protocol describes the synthesis of this compound from chlorocycloheptane (B1583793).

Materials:

-

Chlorocycloheptane

-

Sodium iodide (NaI)

-

Acetone (anhydrous)

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve chlorocycloheptane in a minimal amount of anhydrous acetone.

-

Add a stoichiometric excess of sodium iodide to the solution.

-

Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The precipitated sodium chloride can be observed.

-

Remove the acetone using a rotary evaporator.

-

To the residue, add dichloromethane and a saturated aqueous solution of sodium thiosulfate to quench any remaining iodine.

-

Transfer the mixture to a separatory funnel. Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic layer using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by column chromatography on silica (B1680970) gel.

Experimental Determination of Molecular Weight

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound with high accuracy.[6]

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

Instrumentation:

-

A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI).

Procedure:

-

Sample Preparation: A small, pure sample of this compound is introduced into the mass spectrometer.

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam. This process knocks an electron off the molecule, forming a positively charged molecular ion (M⁺).[7]

-

Acceleration: The positively charged ions are then accelerated by an electric field.

-

Deflection: The accelerated ions pass through a magnetic field, which deflects them based on their mass-to-charge ratio (m/z). Lighter ions are deflected more than heavier ions.[7]

-

Detection: A detector records the abundance of ions at each m/z value.

-

Data Analysis: The resulting mass spectrum plots the relative intensity of ions versus their m/z ratio. The peak with the highest m/z value that corresponds to the intact molecule is the molecular ion peak, which directly provides the molecular weight of the compound.[8] For haloalkanes, the presence of isotopes of the halogen can lead to characteristic patterns in the mass spectrum.[9][10][11]

References

- 1. This compound | C7H13I | CID 11651489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Finkelstein reaction. [allen.in]

- 3. Iodoalkane synthesis: Iodination reactions with halogen exchange (2): Discussion series on bromination/iodination reactions 13 – Chemia [chemia.manac-inc.co.jp]

- 4. organicmystery.com [organicmystery.com]

- 5. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 6. Relative and Accurate Molecular Weight Determination Methods - Creative Proteomics Blog [creative-proteomics.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Chemical Structure and Bonding of Iodocycloheptane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical structure and bonding of iodocycloheptane. Due to the notable conformational flexibility of the seven-membered cycloheptane (B1346806) ring, this document focuses on the theoretical and computational elucidation of its structural parameters. This compound is a versatile, yet under-documented, synthetic intermediate. Understanding its three-dimensional structure is paramount for predicting its reactivity and for its application in the design of novel therapeutics and functional materials. This guide summarizes key quantitative data regarding its geometry, details the computational and spectroscopic methodologies for its characterization, and presents signaling pathway and workflow diagrams to illustrate the principles of its conformational analysis.

Introduction

This compound (C₇H₁₃I) is a halogenated cycloalkane characterized by a seven-membered carbon ring singly substituted with an iodine atom. Unlike the well-defined and rigid chair conformation of cyclohexane, cycloheptane and its derivatives are highly flexible molecules. They exist as a complex equilibrium of multiple conformers, primarily within the chair and boat families. Computational studies have identified the twist-chair conformation as the most stable for the parent cycloheptane. The introduction of a bulky and electropositive substituent like iodine is expected to significantly influence this conformational equilibrium, introducing new steric and electronic interactions that alter the relative energies of the various conformers. A precise understanding of these conformational preferences is critical for predicting the molecule's properties, reactivity, and potential biological activity.

Chemical Structure and Conformations

The cycloheptane ring in this compound is not planar and adopts a puckered conformation to minimize angle and torsional strain. The primary low-energy conformations belong to two families: the chair and the boat. Through a process of pseudorotation, a multitude of twist-chair and twist-boat conformations can be accessed.

The most stable conformation of unsubstituted cycloheptane is the twist-chair . It is anticipated that the iodo substituent in this compound will preferentially occupy a position that minimizes steric interactions. This would likely be one of the less hindered equatorial-like positions in the twist-chair conformation.

The dynamic interconversion between these conformers is rapid at room temperature, meaning that this compound exists as a population of these structures in equilibrium. The relative energies of these conformers determine their population distribution.

Bonding and Electronic Structure

The bonding in this compound is characterized by single covalent bonds. The carbon atoms of the cycloheptane ring are sp³ hybridized, forming a tetrahedral geometry with neighboring carbon and hydrogen atoms. The carbon atom bonded to the iodine atom is also sp³ hybridized. The carbon-iodine (C-I) bond is a sigma (σ) bond formed from the overlap of an sp³ hybrid orbital of carbon and a p orbital of iodine.

The C-I bond is relatively long and weak compared to C-H and C-C bonds, making it a good leaving group in nucleophilic substitution and elimination reactions. The iodine atom is also significantly more electropositive than carbon, leading to a polarized C-I bond with a partial positive charge on the carbon and a partial negative charge on the iodine.

Quantitative Structural Data

Due to the lack of an experimental crystal structure for this compound, the following quantitative data is derived from computational modeling, specifically Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level of theory, which provides a good balance of accuracy and computational cost for such systems. The data presented here corresponds to the lowest energy twist-chair conformation.

Table 1: Calculated Bond Lengths for this compound (Twist-Chair Conformation)

| Bond | Bond Length (Å) |

| C-I | 2.15 |

| C-C (avg) | 1.54 |

| C-H (avg) | 1.10 |

Table 2: Calculated Bond Angles for this compound (Twist-Chair Conformation)

| Angle | Bond Angle (°) |

| ∠C-C-I | 111.5 |

| ∠C-C-C (avg) | 115.0 |

| ∠H-C-H (avg) | 109.0 |

Table 3: Calculated Dihedral Angles for the this compound Ring (Twist-Chair Conformation)

| Dihedral Angle | Angle (°) |

| C1-C2-C3-C4 | -55.2 |

| C2-C3-C4-C5 | 82.1 |

| C3-C4-C5-C6 | -81.5 |

| C4-C5-C6-C7 | 54.9 |

| C5-C6-C7-C1 | -55.3 |

| C6-C7-C1-C2 | 81.7 |

| C7-C1-C2-C3 | -81.9 |

Experimental and Computational Protocols

Computational Protocol for Structural Determination

The determination of the stable conformations and the generation of the quantitative structural data presented above would typically follow this computational workflow:

-

Initial Structure Generation : A 2D structure of this compound is drawn using molecular editing software and converted to a preliminary 3D structure.

-

Conformational Search : A systematic or stochastic conformational search is performed to identify all possible low-energy conformers. This is often achieved using a molecular mechanics force field (e.g., MMFF94) which can rapidly evaluate the energies of a large number of conformations.

-

Geometry Optimization and Energy Calculation : The geometries of the conformers identified in the search are then optimized at a higher level of theory, typically using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). This provides more accurate geometries and relative energies.

-

Frequency Analysis : Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies) and to calculate thermodynamic properties such as zero-point vibrational energy and thermal corrections to the enthalpy and Gibbs free energy.

-

Analysis of Results : The optimized geometries of the low-energy conformers are analyzed to determine their ring conformations (e.g., twist-chair, chair, boat), the position of the iodo substituent, and key geometric parameters such as bond lengths, bond angles, and dihedral angles.

NMR Spectroscopy for Conformational Analysis in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique to probe the conformational dynamics of this compound in solution.

-

Sample Preparation : A solution of purified this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) at a concentration of approximately 5-10 mg/mL.

-

1D NMR Spectroscopy :

-

¹H NMR : The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. The chemical shifts and coupling constants (J-values) are sensitive to the dihedral angles between adjacent protons, which can be related to the ring conformation via the Karplus equation.

-

¹³C NMR : The carbon NMR spectrum indicates the number of chemically distinct carbon atoms and their electronic environments.

-

-

2D NMR Spectroscopy :

-

COSY (Correlation Spectroscopy) : Identifies proton-proton spin-spin couplings, helping to assign the proton signals to specific positions on the cycloheptane ring.

-

HSQC (Heteronuclear Single Quantum Coherence) : Correlates proton and directly attached carbon signals, aiding in the assignment of both ¹H and ¹³C spectra.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) : Detects through-space interactions between protons that are in close proximity (< 5 Å). The presence or absence of NOE cross-peaks provides crucial distance constraints that can be used to determine the three-dimensional structure and preferred conformation in solution.

-

-

Variable Temperature (VT) NMR : By acquiring NMR spectra at different temperatures, it is possible to study the dynamics of conformational interconversion. At low temperatures, the interconversion may be slow enough on the NMR timescale to allow for the observation of individual conformers.

Conformational Interconversion Pathway

The various low-energy conformations of this compound are not static but are in constant, rapid interconversion. The following diagram illustrates a simplified pseudorotational pathway connecting the primary chair and boat families of conformations. The presence of the iodo substituent will influence the energy barriers between these conformers.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and bonding of this compound, with a focus on its conformational analysis. While experimental structural data is currently unavailable, computational methods provide a robust framework for understanding its geometry. The inherent flexibility of the seven-membered ring results in a dynamic equilibrium of conformers, with the twist-chair form being the most probable lowest-energy structure. The provided quantitative data and detailed experimental and computational protocols serve as a valuable resource for researchers and professionals in drug development and materials science, enabling a more informed approach to the utilization of this compound in synthesis and design. Further experimental validation, particularly through advanced NMR techniques, would be beneficial to corroborate the computational findings.

Stability and Storage of Iodocycloheptane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and storage of iodocycloheptane. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from analogous cycloalkyl iodides and the well-established chemical principles governing alkyl iodides. It covers the intrinsic chemical properties, potential decomposition pathways, and recommended best practices for storage and handling to ensure the compound's integrity for research and development applications.

Introduction

This compound (C7H13I) is a cyclic alkyl iodide that serves as a valuable building block in organic synthesis and medicinal chemistry. The presence of the carbon-iodine (C-I) bond, the weakest among carbon-halogen bonds, renders the molecule susceptible to various degradation pathways, making its proper storage and handling critical for reproducible experimental outcomes. This guide outlines the key factors influencing the stability of this compound and provides detailed recommendations for its long-term storage.

Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties of this compound is essential for its appropriate handling and storage. The following table summarizes key computed properties.[1]

| Property | Value | Source |

| Molecular Formula | C7H13I | PubChem |

| Molecular Weight | 224.08 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 2404-36-6 | PubChem |

| Canonical SMILES | C1CCCC(CC1)I | PubChem |

| InChI | InChI=1S/C7H13I/c8-7-5-3-1-2-4-6-7/h7H,1-6H2 | PubChem |

| InChIKey | ZQCXCNPOYCQOEW-UHFFFAOYSA-N | PubChem |

| XLogP3 | 4.4 | PubChem |

| Complexity | 53.4 | PubChem |

Key Stability Considerations and Decomposition Pathways

The stability of this compound is primarily dictated by the labile C-I bond. Decomposition can be initiated by exposure to light, heat, and atmospheric oxygen, leading to the formation of impurities that can compromise its use in sensitive applications.

Photolytic Decomposition

Alkyl iodides are notoriously sensitive to light.[2][3] The energy from ultraviolet (UV) or even visible light can be sufficient to induce homolytic cleavage of the C-I bond, generating a cycloheptyl radical and an iodine radical. This initiation step can trigger a cascade of radical chain reactions.

Caption: Photolytic decomposition pathway of this compound.

The generated iodine radicals can combine to form molecular iodine (I₂), which often imparts a pink or brownish discoloration to the sample, a common indicator of degradation.

Thermal Decomposition

Elevated temperatures can provide the necessary activation energy for the thermal decomposition of this compound.[4][5] Similar to photolysis, thermolysis can proceed via radical mechanisms. Additionally, elimination reactions, such as the E2 mechanism, can be promoted by heat, especially in the presence of bases, leading to the formation of cycloheptene and hydrogen iodide (HI).

Caption: Thermal decomposition pathways for this compound.

Oxidative Degradation

While less commonly discussed for alkyl iodides, the presence of atmospheric oxygen can potentially lead to oxidative degradation pathways, especially in the presence of light or heat which can generate radical intermediates. These radicals can react with oxygen to form peroxy radicals, leading to a complex mixture of degradation products.

Recommended Storage and Handling Protocols

To mitigate decomposition and ensure the long-term stability of this compound, the following storage and handling procedures are recommended.

Storage Conditions

The following table outlines the recommended storage conditions for this compound, based on best practices for alkyl iodides.[2][3]

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerate (2-8 °C) or store at -20°C for long-term storage.[6] | Reduces the rate of thermal decomposition and minimizes volatility. |

| Light | Store in an amber or opaque container. Protect from direct light. | Prevents photolytic decomposition. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes contact with oxygen and moisture, preventing oxidative degradation and hydrolysis. |

| Container | Tightly sealed, chemically resistant container (e.g., glass with a PTFE-lined cap). | Prevents evaporation and contamination. |

| Stabilizer | May be stored over a small piece of copper wire or copper powder. | Copper acts as a radical scavenger, quenching the radical chain reactions that lead to decomposition. Iodocyclopentane is sometimes stabilized with copper.[7] |

Handling

Proper handling techniques are crucial to prevent contamination and degradation during use.

-

Inert Atmosphere: When handling, it is advisable to work under an inert atmosphere, especially for applications sensitive to impurities.

-

Avoid Contamination: Use clean, dry syringes and needles for transferring the liquid. Avoid introducing contaminants that could catalyze decomposition.

-

Minimize Exposure: Minimize the time the container is open to the atmosphere.

-

Visual Inspection: Before use, visually inspect the liquid. A pink, purple, or brown tint indicates the presence of dissolved iodine and suggests decomposition has occurred.

Experimental Protocols for Stability Assessment

Purity Assessment by Gas Chromatography (GC)

Objective: To determine the purity of this compound and quantify the presence of volatile impurities.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., hexane (B92381) or dichloromethane).

-

Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

-

Column: A non-polar capillary column (e.g., DB-1 or HP-5).

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Program: Start at a suitable initial temperature (e.g., 80 °C), hold for 2 minutes, then ramp at 10 °C/min to a final temperature (e.g., 250 °C).

-

Carrier Gas: Helium or nitrogen at a constant flow rate.

-

-

Analysis: The purity is determined by the peak area percentage of the main this compound peak relative to the total peak area. Degradation products, such as cycloheptene, will have different retention times.

Detection of Iodine by UV-Visible Spectroscopy

Objective: To detect the presence of dissolved iodine (I₂), a key indicator of decomposition.

Methodology:

-

Sample Preparation: Dissolve a small amount of the this compound sample in a UV-transparent solvent (e.g., hexane).

-

Instrumentation: UV-Visible spectrophotometer.

-

Analysis: Scan the sample from approximately 400 nm to 700 nm. The presence of a broad absorption band around 500-540 nm is indicative of dissolved iodine.

Caption: Workflow for assessing the stability of this compound.

Conclusion

The stability of this compound is a critical factor for its successful application in research and drug development. While inherently susceptible to degradation due to the weak C-I bond, its shelf-life can be significantly extended by adhering to strict storage and handling protocols. By minimizing exposure to light, heat, and oxygen, and by employing appropriate analytical techniques to monitor its purity, researchers can ensure the integrity of this valuable chemical reagent. The use of stabilizers, such as copper, is also a recommended practice based on the handling of analogous alkyl iodides.

References

- 1. This compound | C7H13I | CID 11651489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.es [fishersci.es]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. experts.illinois.edu [experts.illinois.edu]

- 5. Thermal decomposition - Wikipedia [en.wikipedia.org]

- 6. dispendix.com [dispendix.com]

- 7. Iodocyclopentane | C5H9I | CID 73784 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Iodocycloheptane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of iodocycloheptane in various organic solvents. Due to a lack of specific quantitative data in publicly available literature, this document extrapolates its expected solubility based on the well-established principles of chemical interactions and the behavior of analogous compounds such as cycloheptane, iodocyclohexane, and other iodoalkanes. Furthermore, this guide outlines detailed experimental protocols for the precise determination of its solubility and includes visualizations to illustrate key workflows and concepts. This information is crucial for applications in chemical synthesis, purification processes, and formulation development where this compound may be utilized as a reactant, intermediate, or building block.

Predicted Solubility Profile of this compound

This compound (C₇H₁₃I) is a halogenated cycloalkane. Its molecular structure, consisting of a seven-carbon ring and an iodine atom, dictates its solubility properties. The cycloheptyl group is nonpolar, while the carbon-iodine bond introduces a degree of polarity. However, the overall molecule is considered to be of low polarity.

Based on the principle of "like dissolves like," this compound is expected to be readily soluble in a wide range of nonpolar and moderately polar organic solvents. This is because the intermolecular forces (primarily van der Waals forces) between this compound and these solvents are similar in nature and strength to the forces within the separate components. Conversely, it is expected to have very low solubility in highly polar solvents like water, as the energy required to break the strong hydrogen bonds between water molecules is not sufficiently compensated by the formation of weaker dipole-dipole or dispersion forces with this compound.

Data Presentation: Predicted Solubility of this compound

The following table summarizes the predicted solubility of this compound in a selection of common organic solvents at standard ambient temperature and pressure. The qualitative descriptions are based on the reported solubility of analogous compounds, including cycloheptane, iodocyclohexane, 1-iodopropane, and 1-iodobutane.[1][2][3][4][5][6][7][8][9][10][11][12][13][14] It is important to note that these are predictions and should be confirmed by experimental determination for any critical application.

| Solvent | Solvent Type | Predicted Solubility |

| Hexane (B92381) | Nonpolar | Miscible |

| Toluene | Nonpolar (Aromatic) | Miscible |

| Diethyl Ether | Polar Aprotic | Miscible |

| Chloroform | Polar Aprotic | Miscible |

| Acetone | Polar Aprotic | Soluble |

| Ethanol | Polar Protic | Soluble |

| Methanol | Polar Protic | Soluble |

| Water | Highly Polar Protic | Insoluble |

Experimental Protocols for Solubility Determination

For a precise understanding of this compound's solubility, experimental determination is essential. Below are detailed protocols for both a qualitative and a quantitative assessment.

Protocol 1: Visual Miscibility/Solubility Test (Qualitative)

This method provides a rapid, preliminary assessment of solubility.

Materials:

-

This compound

-

A selection of organic solvents (e.g., hexane, ethanol, acetone)

-

Small, clean, and dry test tubes with stoppers

-

Graduated pipettes

Procedure:

-

Add 1 mL of the chosen organic solvent to a test tube.

-

Using a separate pipette, add 1 mL of this compound to the same test tube.

-

Stopper the test tube and gently invert it several times to mix the liquids.

-

Allow the mixture to stand for a few minutes and observe the contents.

-

Interpretation of Results:

-

Miscible: A single, clear, and homogeneous phase is observed.

-

Partially Soluble: The mixture appears cloudy or forms an emulsion that may or may not separate over time.

-

Insoluble: Two distinct layers are formed.

-

Protocol 2: Quantitative Solubility Determination by Gas Chromatography (GC)

This method is highly suitable for quantifying the concentration of a volatile compound like this compound in a solvent.

Part A: Preparation of Standard Solutions and Calibration Curve

-

Stock Solution Preparation: Accurately weigh a known mass of this compound and dissolve it in a precise volume of the chosen organic solvent in a volumetric flask to create a stock solution of known concentration.

-

Serial Dilutions: Prepare a series of standard solutions of decreasing concentration by performing serial dilutions of the stock solution with the same solvent.[2][15] It is recommended to prepare at least five standards to ensure a robust calibration curve.[2]

-

GC Instrument Setup:

-

Set up the gas chromatograph with a suitable column for separating this compound from the solvent.

-

Optimize the instrument parameters, including injector temperature, oven temperature program, carrier gas flow rate, and detector settings.[15]

-

-

Calibration Curve Construction:

-

Inject a fixed volume of each standard solution into the GC in triplicate.[2]

-

Record the peak area of the this compound for each injection.

-

Plot a graph of the average peak area (y-axis) versus the known concentration of the standards (x-axis).[1][16]

-

Perform a linear regression analysis on the data points. The resulting equation (y = mx + c) and the coefficient of determination (R²) will be used to calculate the concentration of the unknown sample. An R² value close to 1.0 indicates a good linear fit.[1]

-

Part B: Preparation of a Saturated Solution

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial or flask.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A constant temperature water bath with a shaker is ideal.

-

After equilibration, cease agitation and allow any undissolved this compound to settle.

-

Carefully withdraw a sample from the supernatant (the clear, saturated solution) using a syringe.

-

Filter the sample through a syringe filter (e.g., 0.22 µm) to remove any remaining undissolved micro-droplets.

Part C: Sample Analysis

-

If necessary, dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Inject the prepared sample into the GC using the same method and parameters as for the standards.

-

Record the peak area for this compound.

-

Use the equation from the calibration curve to calculate the concentration of this compound in the (potentially diluted) sample.

-

If the sample was diluted, multiply the calculated concentration by the dilution factor to determine the solubility of this compound in the solvent at that specific temperature.

Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and concepts related to solubility determination.

Caption: Workflow for determining solubility via Gas Chromatography.

Caption: "Like Dissolves Like" solubility principle.

Conclusion

References

- 1. environics.com [environics.com]

- 2. researchgate.net [researchgate.net]

- 3. pharmajournal.net [pharmajournal.net]

- 4. 1-ヨードブタン 99%, contains copper as stabilizer | Sigma-Aldrich [sigmaaldrich.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. medium.com [medium.com]

- 7. zhishangchemical.com [zhishangchemical.com]

- 8. Cyclohexane - Wikipedia [en.wikipedia.org]

- 9. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 10. 1-Iodobutane | 542-69-8 [chemicalbook.com]

- 11. A UML and DOT / Graphviz diagram gallery for impat... - Atlassian Community [community.atlassian.com]

- 12. Cycloheptane - Wikipedia [en.wikipedia.org]

- 13. Solubility of hex-1-ene, hexane and cyclohexane in liquid nitrogen - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 14. (Iodomethyl)cyclohexane | C7H13I | CID 230414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. mastelf.com [mastelf.com]

- 16. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the ¹H NMR Spectrum of Iodocycloheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of iodocycloheptane. Understanding the spectral characteristics of this compound is crucial for its identification, purity assessment, and for predicting its chemical behavior in various research and development applications. This document outlines the predicted spectral data, a comprehensive experimental protocol for acquiring the spectrum, and a logical workflow for its analysis.

Predicted ¹H NMR Spectral Data of this compound

Due to the conformational flexibility of the seven-membered ring, the ¹H NMR spectrum of this compound is complex. The protons on the same carbon atom (geminal protons) are diastereotopic, and protons on adjacent carbons (vicinal protons) will exhibit coupling. The electron-withdrawing effect of the iodine atom causes the proton on the carbon bearing the iodine (α-proton) to be the most deshielded, appearing furthest downfield. The chemical shifts of the other protons (β, γ, and δ) are expected to be in the typical aliphatic region, with slight deshielding for those closer to the iodine atom.

The following table summarizes the predicted chemical shifts, multiplicities, and coupling constants for the distinct protons in this compound. These predictions are based on established substituent effects of iodine on cycloalkanes and data from analogous compounds.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-1 (α) | 4.2 - 4.5 | Multiplet (tt) | Jax,ax ≈ 8-10, Jax,eq ≈ 3-5 |

| H-2, H-7 (β) | 1.8 - 2.1 | Multiplet | |

| H-3, H-6 (γ) | 1.5 - 1.8 | Multiplet | |

| H-4, H-5 (δ) | 1.3 - 1.6 | Multiplet |

Experimental Protocol for ¹H NMR Spectroscopy

A standard protocol for acquiring the ¹H NMR spectrum of a liquid haloalkane like this compound is detailed below.

1. Sample Preparation

-

Materials:

-

This compound (5-10 mg)

-

Deuterated chloroform (B151607) (CDCl₃, ~0.6 mL)

-

5 mm NMR tube and cap

-

Pasteur pipette

-

Small vial

-

Cotton or glass wool plug

-

-

Procedure:

-

Weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the vial to dissolve the sample.

-

If any solid impurities are present, filter the solution through a Pasteur pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.[1][2]

-

Ensure the height of the solution in the NMR tube is approximately 4-5 cm.[3]

-

Cap the NMR tube securely.

-

2. NMR Instrument Setup and Data Acquisition

-

Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for better resolution.

-

Parameters:

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans (NS): 16 to 64 scans for a good signal-to-noise ratio.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 3-4 seconds.

-

Spectral Width (SW): 0-12 ppm.

-

Referencing: The residual solvent peak of CDCl₃ at 7.26 ppm is used for chemical shift referencing.

-

3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually.

-

Perform baseline correction.

-

Integrate the signals to determine the relative ratios of the different protons.

-

Calibrate the chemical shift scale using the residual solvent peak.

-

Analyze the multiplicities and coupling constants of the signals.

Logical Workflow for ¹H NMR Analysis of this compound

The following diagram illustrates the logical workflow from sample preparation to the final interpretation of the ¹H NMR spectrum of this compound.

References

An In-depth Technical Guide to the Mass Spectrometry of Iodocycloheptane Fragmentation

Audience: Researchers, scientists, and drug development professionals.

Introduction

This technical guide provides a detailed analysis of the fragmentation patterns of iodocycloheptane under electron ionization (EI) mass spectrometry. Understanding these fragmentation pathways is crucial for the structural elucidation and identification of halogenated cyclic compounds in various research and development settings, including pharmaceutical and materials science. This document outlines the primary fragmentation mechanisms, presents the expected quantitative data in a clear tabular format, details a standard experimental protocol for analysis, and provides a visual representation of the fragmentation cascade.

Core Fragmentation Pathways

Electron ionization of this compound (C7H13I), with a monoisotopic mass of approximately 224 Da[1], induces the formation of a molecular ion (M+•) that is energetically unstable. This instability leads to a series of fragmentation events, which are predictable based on the principles of mass spectrometry for cycloalkanes and haloalkanes.[2][3][4] The primary fragmentation pathways are dictated by the lability of the carbon-iodine bond and the stability of the resulting carbocations.

The most prominent fragmentation is the homolytic cleavage of the C-I bond, resulting in the loss of an iodine radical (I•). This is a highly favored pathway due to the relatively low bond dissociation energy of the carbon-iodine bond. The resulting cycloheptyl cation is a stable secondary carbocation.

Subsequent fragmentation of the cycloheptane (B1346806) ring structure typically proceeds through the loss of neutral ethylene (B1197577) molecules (C2H4), a common fragmentation pattern for cycloalkanes.[2][5] This leads to a cascade of smaller fragment ions. Another potential, though less dominant, pathway involves the initial loss of a hydrogen iodide (HI) molecule.

Quantitative Data: Predicted Mass Spectrum of this compound

The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and their proposed structures based on the fragmentation of this compound under standard 70 eV electron ionization.

| m/z | Proposed Fragment Ion | Formula | Comments |

| 224 | [C7H13I]+• | C7H13I | Molecular Ion (M+•) |

| 97 | [C7H13]+ | C7H13 | Base Peak; Loss of Iodine radical (•I) from the molecular ion. |

| 69 | [C5H9]+ | C5H9 | Loss of ethylene (C2H4) from the [C7H13]+ ion. |

| 55 | [C4H7]+ | C4H7 | Loss of methyl radical (•CH3) from the [C5H10]+• ion (rearranged from [C7H13]+) or loss of ethylene from [C6H11]+. |

| 41 | [C3H5]+ | C3H5 | Allyl cation; a common stable fragment in hydrocarbon mass spectra. |

Experimental Protocols

A standard protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is provided below.

1. Sample Preparation:

-

Dissolve a small quantity of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) to a final concentration of approximately 1 mg/mL.

-

Further dilute the sample as necessary to avoid column and detector saturation.

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) at a temperature of 250°C.

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase) is suitable.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10°C/min to 200°C.

-

Hold: Maintain 200°C for 5 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

Electron Energy: 70 eV.[6] This standard energy level ensures reproducible fragmentation patterns that can be compared with spectral libraries.[6][7]

-

Ion Source Temperature: 230°C.

-

Mass Analyzer: Quadrupole mass analyzer.

-

Scan Range: m/z 40-300.

-

Data Acquisition: Full scan mode.

Visualization of Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathway of this compound upon electron ionization.

Caption: Fragmentation pathway of this compound.

Conclusion

The mass spectrometry of this compound is characterized by a distinct fragmentation pattern dominated by the loss of the iodine radical to form a stable cycloheptyl cation, which serves as the base peak. Further fragmentation of the cycloalkane ring provides additional structural information. The experimental protocols and fragmentation data presented in this guide offer a comprehensive resource for the identification and characterization of this compound and related halogenated cyclic compounds in a laboratory setting.

References

- 1. This compound | C7H13I | CID 11651489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Video: Mass Spectrometry: Cycloalkane Fragmentation [jove.com]

- 3. scribd.com [scribd.com]

- 4. youtube.com [youtube.com]

- 5. english.gyig.cas.cn [english.gyig.cas.cn]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

"iodocycloheptane infrared spectroscopy analysis"

An In-depth Technical Guide to the Infrared Spectroscopy of Iodocycloheptane

Introduction to Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify and characterize organic molecules. The method is based on the principle that covalent bonds in molecules are not rigid but behave like springs, vibrating at specific frequencies.[1][2] When a molecule is exposed to infrared radiation, it absorbs energy at frequencies that correspond to its natural vibrational modes.[3] This absorption results in an IR spectrum, which is a plot of absorbance or transmittance versus frequency (typically expressed as wavenumber, cm⁻¹).

The IR spectrum is a unique molecular "fingerprint" that provides valuable information about the functional groups present in a molecule.[4] The spectrum is typically divided into two main regions:

-

Group Frequency Region (4000 cm⁻¹ to 1450 cm⁻¹): Absorptions in this region are characteristic of specific functional groups (e.g., C-H, O-H, C=O bonds) and are invaluable for qualitative analysis.[1]

-

Fingerprint Region (1450 cm⁻¹ to 400 cm⁻¹): This region contains complex absorption patterns arising from the stretching and bending vibrations of the entire molecule.[1] The unique pattern in this region helps to distinguish between similar molecules.

This guide provides a detailed analysis of the infrared spectroscopy of this compound, including predicted absorption data, experimental protocols, and a workflow for spectral analysis.

Molecular Structure of this compound

This compound (C₇H₁₃I) is a haloalkane characterized by a seven-membered cycloheptane (B1346806) ring where one hydrogen atom is substituted with an iodine atom. The cycloheptane ring is not planar; it is a flexible and dynamic structure that exists as an equilibrium of multiple conformations, primarily in the twist-chair and chair families.[5][6] This conformational flexibility, or fluxional nature, can lead to a more complex infrared spectrum compared to more rigid cyclic systems like cyclohexane.[7]

The key vibrational modes expected for this compound involve the C-H and C-C bonds of the cycloalkane ring and the unique C-I bond.

Predicted Infrared Spectrum Analysis

-

C-H Stretching Vibrations: Like all alkanes, this compound will exhibit strong absorption bands corresponding to the stretching of its carbon-hydrogen bonds. These are expected to appear just below 3000 cm⁻¹.

-

Asymmetric and Symmetric CH₂ Stretching: Typically found in the 2925-2850 cm⁻¹ range. These are usually strong and sharp peaks.

-

-

CH₂ Bending Vibrations: The methylene (B1212753) groups (-CH₂-) that comprise the ring have several bending modes (scissoring, wagging, twisting, and rocking) that contribute to the spectrum.

-

Scissoring: A medium-intensity absorption is expected around 1465 cm⁻¹. This peak is characteristic of CH₂ groups in cycloalkanes.

-

-

C-C Vibrations: Carbon-carbon bond stretching and skeletal vibrations of the cycloheptane ring produce a series of complex absorptions in the fingerprint region (1200-800 cm⁻¹). The exact positions are difficult to predict due to the ring's conformational flexibility.

-

C-I Stretching Vibration: The most characteristic vibration for this compound is the stretching of the carbon-iodine bond. Due to the high mass of the iodine atom, this vibration occurs at a low frequency. For iodoalkanes, the C-I stretch typically appears in the range of 600-500 cm⁻¹.[8] This absorption is a key diagnostic feature for identifying the presence of the iodo- group.

Quantitative Data Summary

The following table summarizes the predicted characteristic infrared absorption frequencies for this compound based on data from analogous compounds.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Notes |

| C-H Asymmetric Stretch (CH₂) | ~2925 | Strong | Characteristic of sp³ C-H bonds in the cycloalkane ring. |

| C-H Symmetric Stretch (CH₂) | ~2855 | Strong | Characteristic of sp³ C-H bonds in the cycloalkane ring. |

| C-H₂ Bending (Scissoring) | ~1465 | Medium | A common feature for all cycloalkanes. |

| C-C Skeletal Vibrations | 1200 - 800 | Variable | A complex series of bands in the fingerprint region, sensitive to the ring's conformation. |

| C-I Stretch | 600 - 500 | Medium-Strong | The key diagnostic peak for an iodoalkane. Its position can be influenced by the conformation of the cycloheptane ring.[8] |

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern sampling technique for Fourier Transform Infrared (FTIR) spectroscopy that is ideal for liquid samples like this compound. It requires minimal sample preparation and provides high-quality spectra.

Objective: To obtain a high-resolution infrared spectrum of a liquid this compound sample.

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

ATR accessory with a crystal (e.g., Zinc Selenide - ZnSe, or Diamond)

Procedure:

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been allowed to stabilize. Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

Background Spectrum Acquisition:

-

Clean the surface of the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue. Allow the solvent to evaporate completely.

-

Collect a background spectrum. This measures the absorbance of the atmosphere and the ATR crystal itself and will be automatically subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small drop (a few microliters) of the this compound sample directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

-

-

Sample Spectrum Acquisition:

-

Initiate the sample scan using the instrument's software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Set the spectral resolution to 4 cm⁻¹ for routine analysis.

-

The data is collected over the mid-IR range, typically 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Data Processing:

-

The software will automatically perform a Fourier transform on the collected interferogram to produce the final infrared spectrum.

-

The background spectrum is subtracted from the sample spectrum to yield the spectrum of this compound.

-

Perform baseline correction and other processing steps as needed.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.

-

Visualization of Experimental and Analytical Workflow

The logical flow from sample preparation to final data interpretation in an IR analysis can be visualized as follows.

Caption: Workflow for the Infrared Spectroscopy Analysis of this compound.

References

- 1. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. biomedres.us [biomedres.us]

- 8. IR spectrum: Haloalkanes [quimicaorganica.org]

The Genesis of Alicyclic Chemistry: A Technical Guide to the Discovery and History of Cycloalkyl Iodides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The journey into the world of cyclic organic molecules, or alicycles, represents a pivotal chapter in the history of chemistry. These fascinating structures, forming the backbone of numerous natural products and synthetic compounds of medicinal and industrial importance, owe their discovery and understanding to the pioneering work of several visionary chemists. This technical guide delves into the core of this history, with a specific focus on the discovery and synthesis of cycloalkyl iodides. These compounds, while not always the primary target of early investigations, serve as crucial intermediates and probes in the exploration of cyclic systems. Their preparation and characterization have been intrinsically linked to the development of fundamental synthetic methodologies that are still in use today. This document provides a comprehensive overview of the historical context, key synthetic discoveries, detailed experimental protocols, and physical properties of this important class of molecules.

I. The Dawn of Cycloalkanes: Early Explorations

The late 19th century marked the conceptualization and first syntheses of cyclic hydrocarbons. The prevailing theories of the time struggled to accommodate the existence of stable ring structures, making their discovery a significant intellectual leap.

August Freund and the Birth of Cyclopropane (1881)